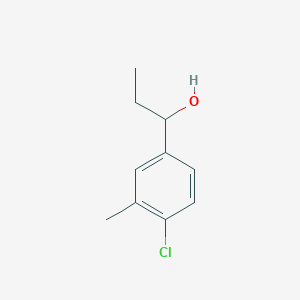

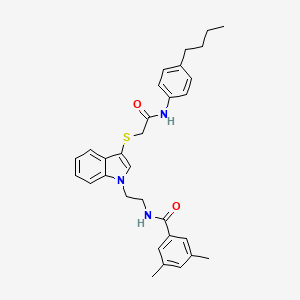

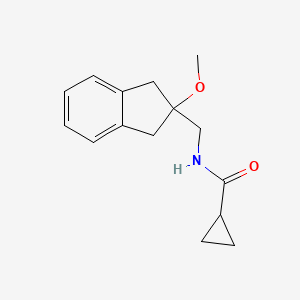

![molecular formula C25H28N2O6 B2503034 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2385320-57-8](/img/structure/B2503034.png)

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex molecule that includes a fluorenylmethoxycarbonyl group, an isopropyl carbamate moiety, and a cyclobutane carboxylic acid core. While the specific molecule is not directly discussed in the provided papers, related compounds and functional groups are mentioned, which can help infer some of the properties and synthesis methods for the compound.

Synthesis Analysis

The synthesis of related compounds involves starting from simpler precursors and introducing the desired functional groups through a series of chemical reactions. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids starts from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate . Similarly, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid involves the use of 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), which is obtained from potassium thiocyanate . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, including protection and deprotection of amino groups, introduction of the fluorenylmethoxycarbonyl group, and the formation of the cyclobutane ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 9-oxo-9H-fluorene-1-carboxylic acid, shows a planar conformation with internal hydrogen bonding . This suggests that the compound may also exhibit a planar structure in part of the molecule, particularly around the fluorenyl group. The presence of the cyclobutane ring would introduce some rigidity to the structure, potentially affecting the overall conformation and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include decarboxylative cross-coupling reactions, as seen with 3-amino-fluorene-2,4-dicarbonitriles (AFDCs), which act as photocatalysts for the arylation of α-amino acids and α-oxy acids . This indicates that the fluorenyl group in the compound may also participate in photocatalytic reactions, potentially enabling the formation of benzylic amines and ethers under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insight into what can be expected for the compound . For example, the pKa values of the carboxylic acid functions in cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are reported to be the same for both stereoisomers (pKa = 2.80), while the values for the amino groups are slightly different (8.46 or 8.77) . This suggests that the compound may also have distinct pKa values for its carboxylic acid and amino groups, influenced by the presence of the fluorenyl and isopropyl carbamate groups. Additionally, the stacking behavior of 9-oxo-9H-fluorene-1-carboxylic acid molecules could imply that the compound may exhibit similar intermolecular interactions, affecting its crystallinity and solubility.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques : The compound has been synthesized through various methods, such as from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (Le & Goodnow, 2004).

- Structural Characteristics : Investigations into similar compounds reveal characteristics like planar conformation and internal hydrogen bonding (Coté, Lalancette, & Thompson, 1996).

- Radiochemical Synthesis : Fluorine-18 labeled analogs of this compound have been synthesized for use in positron emission tomography (Shoup & Goodman, 1999).

- Protecting Groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the compound's structure, is used to protect hydroxy-groups in synthesis processes (Gioeli & Chattopadhyaya, 1982).

Applications in Organic Chemistry

- In Organic Reactions : The compound and its derivatives are used in various organic reactions, such as in the synthesis of β-dipeptides and cyclobutane derivatives (Izquierdo et al., 2002).

- As a Reagent : It serves as a reagent for the preparation of Fmoc derivatives of amines and amino acids (Wardrop & Bowen, 2003).

- In Cycloaddition Reactions : The compound is used in studying regioselectivity in cycloaddition reactions (Novikov et al., 2006).

Biochemical Applications

- In Biomolecular Synthesis : It's used in the synthesis of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives (Shajari, Kazemizadeh, & Ramazani, 2012).

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-25(21(28)29)12-15(13-25)26-22(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,26,30)(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJWUIUDPAGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

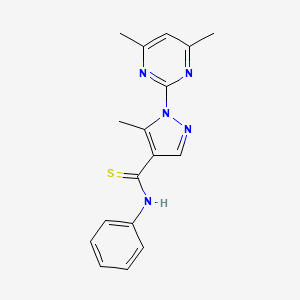

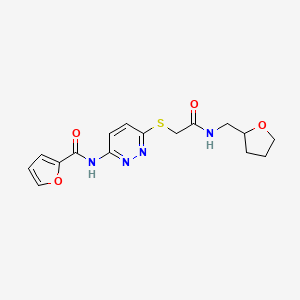

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

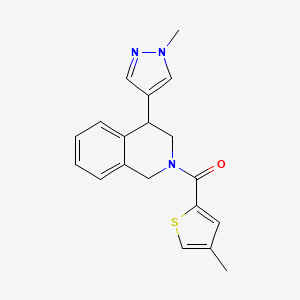

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

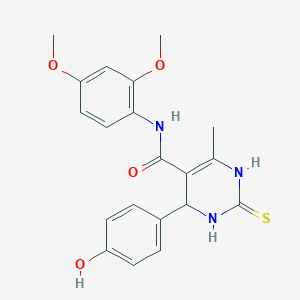

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

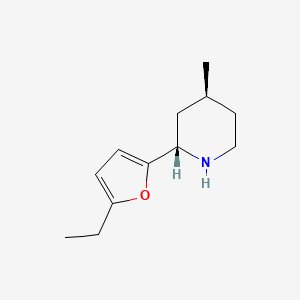

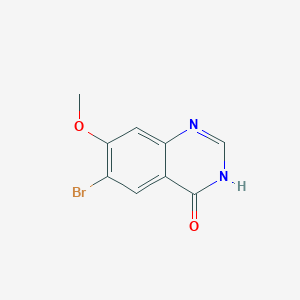

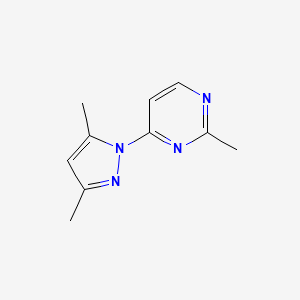

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)